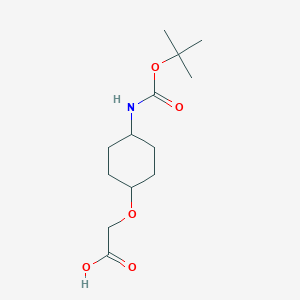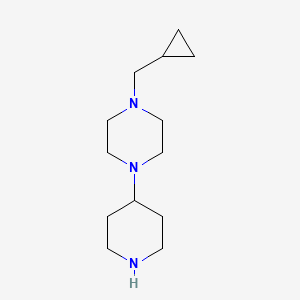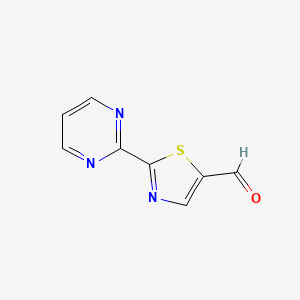
2-(嘧啶-2-基)-1,3-噻唑-5-甲醛
描述
2-(Pyrimidin-2-yl)-1,3-thiazole-5-carbaldehyde (PTZC) is an important intermediate in the synthesis of heterocyclic compounds. PTZC is used in a variety of applications, such as the synthesis of pharmaceuticals, agrochemicals, and other compounds. PTZC has been studied extensively for its potential to act as a therapeutic agent in a variety of conditions.
科学研究应用
抗纤维化活性
具有相似结构的化合物已被研究用于其抗纤维化活性。 例如,某些嘧啶-2-基衍生物已显示出对纤维化的有希望的结果,表明2-(嘧啶-2-基)-1,3-噻唑-5-甲醛可能在该领域进行探索 .
新型衍生物的合成
相关研究表明,嘧啶-2-基化合物用作合成新型嘧啶、吡唑和吡喃衍生物的起始原料。 这意味着2-(嘧啶-2-基)-1,3-噻唑-5-甲醛可用于合成具有潜在药理特性的新化学实体 .
催化
一些研究已利用嘧啶-2-基化合物作为催化过程中的原料来合成氨基苯基酰胺衍生物。 这表明2-(嘧啶-2-基)-1,3-噻唑-5-甲醛可能在催化合成中应用 .
作用机制
Target of Action
It is known that pyrimidine derivatives, which include 2-(pyrimidin-2-yl)-1,3-thiazole-5-carbaldehyde, often target protein kinases . These enzymes play a crucial role in controlling cell growth, differentiation, migration, and metabolism .
Mode of Action
Pyrimidine derivatives are known to exert their potential through different action mechanisms, one of which is inhibiting protein kinases . This inhibition can lead to changes in cell growth, differentiation, migration, and metabolism .
Biochemical Pathways
It is known that pyrimidine derivatives can affect various biochemical pathways due to their ability to inhibit protein kinases . This inhibition can lead to downstream effects on cell growth, differentiation, migration, and metabolism .
Result of Action
Given that pyrimidine derivatives often inhibit protein kinases , it can be inferred that the compound may have effects on cell growth, differentiation, migration, and metabolism .
生化分析
Biochemical Properties
2-(Pyrimidin-2-yl)-1,3-thiazole-5-carbaldehyde plays a significant role in various biochemical reactions. It has been found to interact with several enzymes and proteins, influencing their activity and function. One of the key interactions is with collagen prolyl 4-hydroxylase, an enzyme involved in the synthesis of collagen. This interaction inhibits the enzyme’s activity, leading to a reduction in collagen synthesis . Additionally, 2-(Pyrimidin-2-yl)-1,3-thiazole-5-carbaldehyde has been shown to interact with transforming growth factor-beta 1 (TGF-β1), a protein that plays a crucial role in cell growth and differentiation . By inhibiting TGF-β1, this compound can modulate various cellular processes, including fibrosis and inflammation.
Cellular Effects
The effects of 2-(Pyrimidin-2-yl)-1,3-thiazole-5-carbaldehyde on cellular processes are diverse and significant. In hepatic stellate cells, this compound has been observed to reduce collagen deposition, thereby exhibiting anti-fibrotic properties . It also influences cell signaling pathways, particularly those involving TGF-β1, leading to altered gene expression and reduced fibrosis . Furthermore, 2-(Pyrimidin-2-yl)-1,3-thiazole-5-carbaldehyde affects cellular metabolism by inhibiting the synthesis of collagen, which is a major component of the extracellular matrix . This inhibition can have downstream effects on cell function and tissue remodeling.
Molecular Mechanism
At the molecular level, 2-(Pyrimidin-2-yl)-1,3-thiazole-5-carbaldehyde exerts its effects through several mechanisms. It binds to the active site of collagen prolyl 4-hydroxylase, inhibiting its enzymatic activity and preventing the hydroxylation of proline residues in collagen . This inhibition leads to a decrease in collagen synthesis and deposition. Additionally, 2-(Pyrimidin-2-yl)-1,3-thiazole-5-carbaldehyde interacts with TGF-β1, blocking its signaling pathway and reducing the expression of fibrosis-related genes . These molecular interactions highlight the compound’s potential as a therapeutic agent for conditions involving excessive collagen deposition and fibrosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Pyrimidin-2-yl)-1,3-thiazole-5-carbaldehyde have been studied over various time periods. The compound has shown stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have demonstrated that continuous exposure to 2-(Pyrimidin-2-yl)-1,3-thiazole-5-carbaldehyde leads to sustained inhibition of collagen synthesis and reduced fibrosis in vitro
Dosage Effects in Animal Models
The effects of 2-(Pyrimidin-2-yl)-1,3-thiazole-5-carbaldehyde vary with different dosages in animal models. At lower doses, the compound effectively inhibits collagen synthesis and reduces fibrosis without causing significant adverse effects . At higher doses, some toxic effects have been observed, including liver toxicity and altered metabolic function . These findings highlight the importance of determining the optimal dosage
属性
IUPAC Name |
2-pyrimidin-2-yl-1,3-thiazole-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3OS/c12-5-6-4-11-8(13-6)7-9-2-1-3-10-7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAAJIHOUAWEYPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)C2=NC=C(S2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



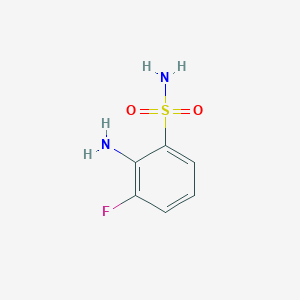
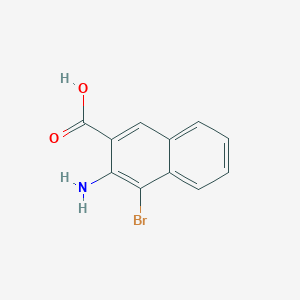
![2-[3-(Chloromethyl)-6-methoxypyridin-2-yl]ethyl methanesulfonate](/img/structure/B1374993.png)
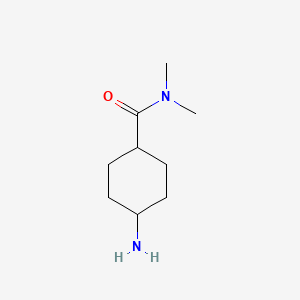
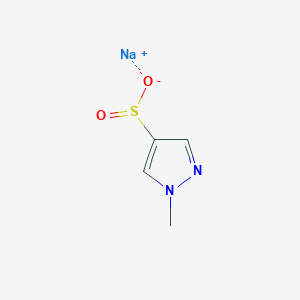
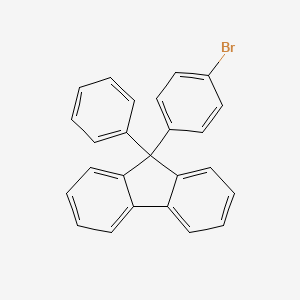

![tert-butyl N-[3-(hydrazinecarbonyl)propyl]carbamate](/img/structure/B1375004.png)
